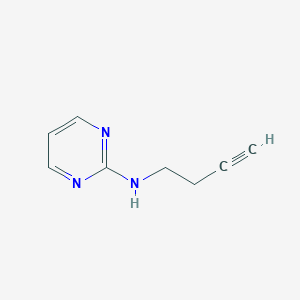

N-But-3-ynylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111097-54-2 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

N-but-3-ynylpyrimidin-2-amine |

InChI |

InChI=1S/C8H9N3/c1-2-3-5-9-8-10-6-4-7-11-8/h1,4,6-7H,3,5H2,(H,9,10,11) |

InChI Key |

UMUBOYDGTSBMDX-UHFFFAOYSA-N |

SMILES |

C#CCCNC1=NC=CC=N1 |

Canonical SMILES |

C#CCCNC1=NC=CC=N1 |

Synonyms |

2-Pyrimidinamine, N-3-butynyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N but 3 Ynylpyrimidin 2 Amine and Its Analogues

Advanced Approaches to Pyrimidine (B1678525) Ring Construction and Functionalization

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its synthesis and modification have been the subject of extensive research. Modern synthetic methods offer versatile and efficient routes to a wide array of functionalized pyrimidines.

Direct C–H Functionalization of Pyrimidines

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus streamlining synthetic pathways. In the context of pyrimidine chemistry, this approach offers a highly efficient means of introducing substituents without the need for pre-functionalized starting materials.

Recent advancements have enabled the site-selective amination of pyrimidines at the C2 position. researchgate.netnih.gov This is particularly relevant for the synthesis of N-substituted pyrimidin-2-amines. One notable strategy involves the in-situ generation of pyrimidinyl iminium salt intermediates, which can then react with a variety of amine nucleophiles. researchgate.netnih.gov This method is advantageous due to its compatibility with a broad range of functional groups, allowing for the synthesis of complex aminopyrimidines with high selectivity. researchgate.netnih.gov

Another approach involves a palladium-catalyzed direct diarylation of pyridines, which could potentially be adapted for pyrimidines. nih.govresearchgate.net This method utilizes a transient activator, such as dimethyl sulfate, to form an in-situ N-methylpyridinium salt, which then undergoes arylation at the 2- and 6-positions. nih.govresearchgate.net Subsequent demethylation yields the desired diarylated product. nih.govresearchgate.net The adaptation of such a strategy to pyrimidines could provide a novel route to precursors for N-arylpyrimidin-2-amine derivatives.

While direct C-H alkynylation of pyrimidines is a developing area, the existing C-H amination methodologies provide a strategic entry point. Once the amino group is installed at the C2 position via direct C-H functionalization, subsequent N-alkynylation can be achieved to furnish the target N-alkynylpyrimidin-2-amines.

Nucleophilic Aromatic Substitution (NAS) on Pyrimidine Cores

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyrimidines. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, making it a viable strategy for introducing substituents. youtube.comyoutube.com

The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (such as a halogen), forming a Meisenheimer complex. youtube.com Subsequent expulsion of the leaving group restores the aromaticity of the ring and yields the substituted product. youtube.com In the synthesis of N-substituted pyrimidin-2-amines, a common approach involves the reaction of a 2-halopyrimidine with an appropriate amine. youtube.com

The reactivity of halopyrimidines in NAS reactions is dependent on the position of the halogen. For instance, in substituted halopyrimidines, the ortho and para positions relative to the ring nitrogens are the most electron-deficient and therefore the most susceptible to nucleophilic attack. youtube.com The choice of solvent and base is also crucial for the success of the reaction. Greener and more efficient protocols have been developed using solvents like polyethylene (B3416737) glycol (PEG-400), which can significantly accelerate the reaction and lead to excellent yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 8-chloro- researchgate.netnih.govscirp.orgtriazolo[4,3-a]pyrazine | Various amines | PEG-400 | 8-amino- researchgate.netnih.govscirp.orgtriazolo[4,3-a]pyrazine derivatives | 73-99 | nih.gov |

This methodology provides a direct route to aminopyrimidine scaffolds that can be further elaborated, for instance, by introducing the but-3-ynyl moiety onto the newly installed amino group.

Palladium-Catalyzed Amination and Cross-Coupling Strategies for N-Arylpyrimidin-2-amine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl and N-heteroaryl amines. nih.govgriffith.edu.aunih.govkoreascience.kr This methodology offers a general and efficient route to N-arylpyrimidin-2-amine derivatives, overcoming the limitations of traditional condensation methods that often require harsh conditions and have limited substrate scope. nih.govgriffith.edu.au

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. nih.govgriffith.edu.aunih.gov The choice of ligand for the palladium catalyst is critical for achieving high efficiency and broad applicability. koreascience.kr Ligands such as Xantphos have been shown to be particularly effective for the N-arylation of 2-aminopyrimidines. nih.govgriffith.edu.au

This strategy has been successfully employed for the synthesis of a variety of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.govgriffith.edu.aunih.gov The reaction conditions are typically mild, involving refluxing toluene (B28343) as the solvent and sodium tert-butoxide as the base. nih.govgriffith.edu.aunih.gov

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Various Aryl Bromides | 4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | 27-82 | nih.govgriffith.edu.au |

| Aryl Bromides | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | - | nih.govgriffith.edu.au |

| Aryl Bromides | 2-aminopyrimidine (B69317) derivatives | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | 8-20 (diarylation) | koreascience.kr |

These N-arylpyrimidin-2-amine derivatives can serve as important analogues of N-but-3-ynylpyrimidin-2-amine or as intermediates for further functionalization.

Deconstruction-Reconstruction Sequences for Pyrimidine Diversification

A novel and powerful strategy for the diversification of pyrimidine-containing molecules is the deconstruction-reconstruction approach. researchgate.netnih.govresearchgate.netchinesechemsoc.orgdigitellinc.com This method involves the chemical transformation of a pyrimidine ring into a reactive intermediate, which can then be used to construct a variety of other heterocyclic systems. researchgate.netnih.govresearchgate.net

In this approach, the pyrimidine ring is first activated, for example, by N-arylation to form a pyrimidinium salt. researchgate.netnih.gov This activation facilitates the cleavage of the ring by a nucleophile, leading to the formation of a three-carbon iminoenamine building block. researchgate.netnih.gov This versatile intermediate can then participate in various heterocycle-forming reactions, allowing for the synthesis of diverse analogues that would be challenging to access through traditional methods. researchgate.netnih.gov

This strategy has been successfully applied to convert pyrimidines into other heterocycles such as pyridines and various azoles. researchgate.netnih.govchinesechemsoc.org The ability to perform these transformations on complex, late-stage intermediates makes this a particularly valuable tool for structure-activity relationship (SAR) studies in drug discovery. researchgate.netnih.govdigitellinc.com

| Starting Material | Key Intermediate | Reagents | Product | Reference |

| Pyrimidine | N-arylpyrimidinium salt | Tf₂O, aniline, collidine | Iminoenamine | researchgate.netnih.gov |

| Iminoenamine | - | Various reagents | Pyridines, Azoles | researchgate.netnih.gov |

This deconstruction-reconstruction methodology opens up new avenues for the chemical space that can be explored around the pyrimidine core, providing access to novel analogues of this compound.

Incorporation of the But-3-ynyl Moiety

The introduction of the but-3-ynyl group is a key step in the synthesis of the target compound. The terminal alkyne functionality is particularly valuable as it can participate in a wide range of chemical transformations, such as click chemistry and further cross-coupling reactions.

Sonogashira Coupling Reactions in the Synthesis of 2-Aminopyrimidine-Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, and it represents one of the most effective methods for the formation of carbon-carbon sp²-sp bonds. scirp.orgscirp.orgnih.gov This reaction is widely used in the synthesis of alkynyl-substituted heterocycles, including 2-aminopyrimidine-alkynes. nih.gov

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine such as triethylamine. scirp.orgscirp.orgnih.gov The synthesis of 2-aminopyrimidine-alkynes generally involves the coupling of a halo-substituted 2-aminopyrimidine with a terminal alkyne. nih.gov For instance, 2-amino-5-iodopyrimidine (B74693) can be effectively coupled with various terminal alkynes under Sonogashira conditions to afford the corresponding 5-alkynyl-2-aminopyrimidines. nih.gov

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 96 | scirp.orgscirp.org |

| 2-amino-5-iodopyrimidine | Various terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | - | nih.gov |

This methodology provides a direct and efficient route for the introduction of the but-3-ynyl moiety onto the pyrimidine ring, leading to the synthesis of this compound and its analogues.

Alternative Alkyne Functionalization Techniques

The introduction and manipulation of alkyne moieties on heterocyclic scaffolds like pyrimidine are pivotal for creating diverse molecular architectures. Beyond traditional cross-coupling reactions, several alternative techniques offer unique advantages in terms of substrate scope and reaction conditions.

Cascade reactions provide an efficient route for the rapid construction of complex molecules from simple, readily available starting materials. researchgate.net These reactions can involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation. researchgate.net For instance, the functionalization of alkynes can lead to the generation of various heterocyclic scaffolds and pharmacophores. researchgate.net One-pot reactions that involve alkyne annulation are particularly powerful for building polycyclic scaffolds. frontiersin.org

Copper-catalyzed reactions represent a versatile tool for alkyne functionalization. The cycloaddition of alkynes with nitrogen-containing molecules like amidines or guanidines, promoted by copper catalysts, is an effective method for constructing the pyrimidine ring itself. mdpi.com Furthermore, copper-catalyzed tandem reactions involving terminal alkynes, sulfonyl azides, and nitriles have been developed to produce highly functionalized pyrimidine derivatives. mdpi.com Recent advancements have also demonstrated copper hydride-catalyzed hydroalkylation of N-heteroaryl aryl alkynes to form Z-configured trisubstituted alkenes with high regio- and stereoselectivity. nih.gov This method is tolerant of various N-heterocycles, including pyrimidine. nih.gov

Other novel methods include the use of hypervalent iodine reagents. A Ritter-type trans-difunctionalization of alkynes using a trivalent iodine electrophile and a nitrile can produce β-iodanyl enamides, which are versatile synthetic intermediates. researchgate.net This reaction proceeds through a proposed vinyl cation-like species. researchgate.net

The following table summarizes various alternative alkyne functionalization techniques applicable to heterocyclic synthesis.

| Technique | Catalyst/Reagent | Description | Applicable To | Reference |

| Cascade Annulation | Brønsted Acid / Iron(III) | One-pot formation of multiple rings involving alkyne cyclization. | Polycyclic Heterocycles | frontiersin.org |

| Cu-Catalyzed Cycloaddition | Copper(II) | Cycloaddition of alkynes with amidines/guanidines to form pyrimidine rings. | Pyrimidine Synthesis | mdpi.com |

| Cu-Catalyzed Hydroalkylation | Copper Hydride / DTBM-dppf | Regio- and stereoselective hydroalkylation of heteroaryl alkynes. | Pyrimidine Derivatives | nih.gov |

| Ritter-Type Iodo(III)amidation | Benziodoxole Triflate (BXT) | trans-difunctionalization of alkynes with an electrophilic iodine reagent and nitrile. | Enamide Synthesis | researchgate.net |

Modular Synthesis of Alkynyl Pyrimidine Scaffolds

Modular synthesis allows for the rapid generation of compound libraries by combining different building blocks in a systematic manner. This approach is highly valuable for medicinal chemistry and materials science. The construction of alkynyl pyrimidine scaffolds often relies on the step-wise assembly of key fragments.

One of the most prevalent strategies involves the condensation of a substituted guanidine (B92328) or amidine with a β-dicarbonyl compound or its equivalent, which can already contain the alkynyl moiety or a group that can be converted to an alkyne. nih.gov A more versatile modular approach involves creating a pyrimidine core with a reactive handle, such as a halogen, which can then be subjected to a cross-coupling reaction with an alkynyl partner. nih.gov

For instance, 2,4-dichloropyrimidines serve as a common and versatile starting point. nih.gov The chlorine atoms can be substituted sequentially with different nucleophiles. One position can be reacted with an amine, while the other is coupled with a terminal alkyne via a Sonogashira reaction. This modularity allows for extensive variation of both the amino substituent and the alkynyl group. Long et al. demonstrated a synthetic scheme starting with 2,4,6-trichloropyrimidine, where sequential nucleophilic substitutions at the C-2 and C-4 positions allowed for the construction of diverse 2,4-diaminopyrimidine (B92962) derivatives. nih.gov This highlights the principle of using a pre-formed pyrimidine scaffold for modular elaboration.

A strategy for constructing novel 2-alkynyl aza-spiro researchgate.netnih.govindole scaffolds has been developed using sequential C–H activation, showcasing a modern approach to incorporating alkyne functionality in a modular fashion. researchgate.net Although focused on indoles, the principles of C-H functionalization are increasingly being applied to other heterocycles, offering future pathways for the modular synthesis of alkynyl pyrimidines.

The table below outlines a general modular approach to substituted alkynyl pyrimidines.

| Starting Material | Step 1 | Step 2 | Resulting Scaffold | Reference |

| 2,4-Dichloropyrimidine | Nucleophilic substitution with Amine 1 (R¹-NH₂) at C4 | Sonogashira coupling with Alkyne 1 (R²-C≡CH) at C2 | 4-(R¹-amino)-2-(R²-alkynyl)pyrimidine | nih.gov |

| 2,4-Dichloropyrimidine | Nucleophilic substitution with Amine 2 (R³-NH₂) at C2 | Sonogashira coupling with Alkyne 2 (R⁴-C≡CH) at C4 | 2-(R³-amino)-4-(R⁴-alkynyl)pyrimidine | nih.gov |

| 2,4,6-Trichloropyrimidine | Nucleophilic substitution with Amine 1 at C4 | Nucleophilic substitution with Amine 2 at C2 | 2,4-Diamino-6-chloro-pyrimidine scaffold for further functionalization | nih.gov |

Stereoselective Synthesis and Chiral Analogues of Alkynyl-Pyrimidinamines

The introduction of chirality into alkynyl-pyrimidinamine structures is of significant interest as it can profoundly influence their biological activity. This requires synthetic methods that can control the three-dimensional arrangement of atoms, either by functionalizing the alkyne group stereoselectively or by incorporating pre-existing chiral building blocks.

Strategies for Enantio- and Diastereoselective Alkyne Functionalization

Achieving stereocontrol in reactions involving the triple bond of an alkyne is a key challenge in modern organic synthesis. Several strategies have emerged to address this.

Palladium-catalyzed cross-coupling reactions using vinylbenziodoxolone (VBX) reagents allow for the stereoselective synthesis of Z-enamides and enol ethers. rsc.orgsemanticscholar.org These stable VBX reagents are prepared by the stereoselective addition of nucleophiles to alkynyl precursors and can be coupled with various partners to create stereodefined alkenes. rsc.orgsemanticscholar.org

Asymmetric hydrogenation is a classic method for generating stereocenters. While often applied to alkenes, related reductions of alkynes can also be controlled. An electrochemical palladium-catalyzed hydrogenation of alkynes has been reported to produce Z-alkenes with high chemo- and stereoselectivity. rsc.org Organocatalysis also offers powerful tools. The remote activation of para-hydroxyl-substituted arylacetylenes using chiral phosphoric acids can lead to axially chiral aryl-alkenes with excellent enantiopurity. acs.org

For the synthesis of chiral amines, asymmetric dihydroxylation (AD) has been improved using pyrimidine-based ligands, showcasing the synergy between the pyrimidine core and stereoselective transformations. acs.org The intramolecular Nicholas reaction, which involves the cyclization of cobalt-complexed propargylic alcohols, provides a method for the stereoselective synthesis of 5-alkynylproline derivatives, where the stereochemistry can be controlled by the choice of N-protecting group. nih.gov

Synthesis of Chiral N-(Pyrrolidin-3-yl)pyrimidin-2-amine Derivatives as Related Examples

A practical approach to synthesizing chiral alkynyl-pyrimidinamines involves coupling a pyrimidine core with a chiral amine building block. The synthesis of chiral N-(pyrrolidin-3-yl)pyrimidin-2-amine derivatives serves as an illustrative example of this strategy. These compounds are valuable as intermediates in the development of kinase inhibitors. nih.gov

The synthesis typically starts with a commercially available chiral pyrrolidine (B122466) derivative, such as (R)- or (S)-3-aminopyrrolidine, often with the non-reacting amine protected (e.g., as a Boc-carbamate). This chiral building block is then coupled with an appropriately substituted 2-chloropyrimidine (B141910) or 2-fluoropyrimidine (B1295296) via a nucleophilic aromatic substitution (SNAr) reaction. The reaction is often performed in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like ethanol (B145695) or N-methyl-2-pyrrolidone (NMP).

Following the coupling step, the protecting group on the pyrrolidine nitrogen is removed, if necessary, to yield the final chiral product. This modular approach allows for the synthesis of a wide array of derivatives by varying both the substitution pattern on the pyrimidine ring and the chirality of the pyrrolidine component. For example, chiral compounds A3 and A4, which are FAK inhibitors, were synthesized using this general strategy. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has also been achieved using enantiomerically enriched piperidine (B6355638) derivatives, which were themselves prepared via asymmetric hydrogenation of pyridinium (B92312) salts. google.com

The following table outlines key steps in the synthesis of a chiral N-(pyrrolidin-3-yl)pyrimidin-2-amine derivative.

| Step | Reactants | Conditions | Purpose | Reference |

| 1. Coupling | 2-Chloropyrimidine derivative, (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate | Base (e.g., DIPEA), Solvent (e.g., EtOH) | Nucleophilic aromatic substitution to form the C-N bond | nih.gov |

| 2. Deprotection | Coupled product from Step 1 | Acid (e.g., HCl or TFA) | Removal of the Boc protecting group | nih.gov |

Chemical Reactivity and Advanced Derivatization of N but 3 Ynylpyrimidin 2 Amine

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The terminal alkyne of N-But-3-ynylpyrimidin-2-amine makes it an ideal substrate for such reactions, particularly azide-alkyne cycloadditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, reliability, and specificity. nih.govnobelprize.org This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a stable triazole ring. organic-chemistry.org The reaction proceeds efficiently in aqueous conditions and at room temperature, making it suitable for bioconjugation applications. organic-chemistry.orgnih.gov The active Cu(I) catalytic species accelerates the reaction by up to 10⁷ times compared to the uncatalyzed thermal reaction. nobelprize.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govorganic-chemistry.org In contrast, the copper(I)-catalyzed mechanism exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnobelprize.orgunizar.esfrontiersin.org When this compound participates in a CuAAC reaction, the pyrimidinyl-butyl moiety will be attached to the C4 position of the newly formed triazole ring, while the substituent from the azide reactant will be at the N1 position. This specificity arises from a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-triazolide intermediate before protonolysis yields the final 1,4-disubstituted product. nih.govfrontiersin.org The high stability and aromatic character of the resulting triazole ring make it an excellent, hydrolytically stable linker in chemical biology and materials science. nih.gov

The success of CuAAC, particularly in biological systems, relies heavily on the use of ligands to stabilize the catalytically active Cu(I) oxidation state and prevent side reactions or cytotoxicity. nih.govrsc.org The copper catalyst can be introduced as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nobelprize.orgbeilstein-journals.org Various ligand systems have been developed to enhance reaction rates and catalyst stability. Tripodal amine ligands are widely used, with tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) being a common choice, though it is often used in organic co-solvents due to poor water solubility. lumiprobe.comgoogle.com More advanced, water-soluble ligands have been developed to facilitate reactions in purely aqueous media, which is crucial for bioconjugation.

| Ligand | Key Characteristics | Application Notes |

| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | One of the most common water-insoluble ligands. lumiprobe.com | Stabilizes Cu(I) and prevents copper-mediated damage to biomolecules. Requires organic co-solvents. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble ligand. lumiprobe.com | Allows for CuAAC reactions in fully aqueous buffers without organic co-solvents. Ideal for bioconjugation. |

| BTTAA (Tris((1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)methyl)amine) | New generation water-soluble ligand. lumiprobe.com | Dramatically accelerates reaction rates and suppresses cytotoxicity associated with copper. |

| Tris(benzimidazole)amines | A family of highly effective ligands for accelerating CuAAC reactions. beilstein-journals.orggoogle.com | Show excellent catalytic activity, sometimes superior to triazole-based ligands under specific conditions. |

The choice of ligand and catalyst system can be tailored to the specific substrates and reaction conditions, optimizing for speed, yield, and biocompatibility when reacting with molecules like this compound. rsc.orgbeilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative to CuAAC, eliminating concerns about catalyst toxicity in living systems. nobelprize.orgnih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily undergoes cycloaddition with an azide without the need for a metal catalyst. nobelprize.orgsigmaaldrich.com

For a molecule like this compound, its terminal alkyne is not strained and therefore is not suitable for participating directly in SPAAC. To utilize this compound in a SPAAC reaction, one of two strategies would be necessary:

The pyrimidine (B1678525) compound would need to be chemically modified to incorporate a strained cyclooctyne structure, a complex multi-step synthesis.

More practically, the roles would be reversed. A derivative of pyrimidin-2-amine would be functionalized with an azide group. This azide-modified pyrimidine could then be reacted with a separate molecule containing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form the triazole conjugate. biochempeg.com

Therefore, while this compound is an excellent substrate for CuAAC, its use in SPAAC is not direct and requires significant synthetic modification of either the pyrimidine compound itself or its reaction partner.

The alkyne handle of this compound makes it a valuable building block for advanced bioconjugation. thermofisher.com In a typical strategy, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first tagged with an azide group, either through metabolic labeling or chemical modification. nih.gov Subsequently, the alkyne-containing molecule, such as this compound or a derivative carrying a reporter tag (like a fluorophore or biotin), is "clicked" onto the azide-modified biomolecule via CuAAC. nih.govnih.gov

This modular approach allows the pyrimidine core to serve a specific function—for instance, as a pharmacophore designed to bind to a particular enzyme like a kinase—while the alkyne serves as a point of attachment for detection, imaging, or purification. google.comresearchgate.net This strategy has been used to link functional elements to targeting ligands for applications in medical imaging and therapy. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Functional Group Transformations on the Pyrimidine Ring and Butynyl Side Chain

Beyond click chemistry, the functional groups of this compound allow for a variety of chemical modifications to generate a library of derivatives with tailored properties.

The primary sites for transformation are the secondary amine of the aminopyrimidine moiety, the pyrimidine ring itself, and the terminal alkyne. youtube.comyoutube.com The secondary amine can undergo standard reactions such as N-acylation or N-alkylation. The terminal alkyne is also highly versatile. Its weakly acidic proton can be removed to form a copper or other metal acetylide, which is the first step in CuAAC but also enables C-C bond forming reactions like the Sonogashira coupling. The triple bond itself can be reduced to an alkene or alkane or undergo hydration to form a ketone. The pyrimidine ring, being a heteroaromatic system, can also be modified, for instance through halogenation followed by nucleophilic substitution or cross-coupling reactions. google.com

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

| Butynyl Side Chain (Terminal Alkyne) | CuAAC | Azide (R-N₃), Cu(I) catalyst, Ligand | 1,4-Disubstituted 1,2,3-triazole |

| Hydrogenation | H₂, Pd/C | N-Butylpyrimidin-2-amine (Alkane) | |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Internal Alkyne | |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl ketone | |

| Pyrimidine Ring (Amine) | N-Acylation | Acyl chloride (RCOCl), Base | N-acyl-N-but-3-ynylpyrimidin-2-amine (Amide) |

| N-Alkylation | Alkyl halide (R-X), Base | Tertiary Amine | |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Tertiary Amine |

These transformations enable the diversification of the this compound scaffold for applications in medicinal chemistry, chemical biology, and materials science.

Amination Reactions and Amine Reactivity

The exocyclic amino group of this compound is a key site for derivatization. As a derivative of 2-aminopyrimidine (B69317), its reactivity is well-established, encompassing reactions with various electrophiles. researchgate.net The nitrogen atom, while part of an aromatic system, retains sufficient nucleophilicity to engage in a range of bond-forming reactions. msu.edu

Amines are known to react with alkyl halides to form N-alkylated products directly. msu.edu For instance, the reaction of a primary amine with an alkyl bromide can yield a secondary amine via an SN2 mechanism. msu.edu However, a significant challenge in the direct alkylation of primary and secondary amines is the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com This occurs because the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to subsequent reactions. youtube.com

A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of multiple alkylations that plagues direct alkylation with alkyl halides. masterorganicchemistry.com

Furthermore, the 2-aminopyrimidine core can react with aldehydes under specific conditions. For example, reactions with formaldehyde (B43269) can lead to the formation of N-methylol derivatives or methylene-bis(aminopyrimidines), demonstrating the amine's ability to participate in condensation reactions. nih.gov The reactivity of the amine group is central to many derivatization strategies, allowing for the introduction of diverse substituents.

| Reaction Type | Reagents | Product Type | Notes |

| Direct Alkylation | Alkyl Halides (e.g., R-Br) | Secondary/Tertiary Amines | Prone to over-alkylation, leading to product mixtures. msu.eduyoutube.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Substituted Amines | Controlled, avoids polyalkylation. masterorganicchemistry.com |

| Condensation | Formaldehyde | N-methylol derivatives | Reaction occurs at the amino group. nih.gov |

Cross-Coupling Reactions for Further Diversification (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent powerful tools for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering extensive possibilities for the diversification of this compound.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, coupling amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) center, association of the amine and deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. libretexts.orgpurdue.edu While often used to synthesize aryl amines from simpler amine precursors, the this compound could theoretically act as the amine partner in a coupling with a diverse range of aryl or heteroaryl halides, further functionalizing the molecule.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgyonedalabs.com The reaction is also palladium-catalyzed and proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org For this compound, a Suzuki reaction could be envisioned if the pyrimidine ring were first functionalized with a halogen (e.g., bromine or iodine). This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at a specific position on the heterocyclic core, dramatically increasing molecular complexity. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, bulky phosphines), and base (e.g., K₂CO₃, NaOH) is crucial for reaction success and depends on the specific substrates used. libretexts.orgorganic-chemistry.org

| Coupling Reaction | Bond Formed | Key Reactants | Potential Application to this compound |

| Buchwald-Hartwig Amination | C-N | Amine + Aryl Halide | Coupling of the amine group with various aryl/heteroaryl halides. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | C-C | Organoboron + Organohalide | Coupling at a halogenated pyrimidine ring to introduce new carbon-based substituents. wikipedia.orgorganic-chemistry.org |

Hetero-cyclisation and Annulation Reactions Involving the Alkyne

The terminal alkyne of the butynyl group is a highly valuable functional handle for constructing new ring systems through hetero-cyclisation and annulation reactions. These transformations can build complex polycyclic structures from a relatively simple precursor.

Annulation reactions, which involve the formation of a new ring onto an existing system, are a powerful strategy in synthesis. For example, visible light photoredox catalysis has been used to achieve intermolecular [3+2] annulation of alkynes with cyclopropylanilines, yielding cyclic allylic amines. d-nb.info This type of reaction could potentially be applied to this compound, where the alkyne would serve as the two-atom component in the cycloaddition, leading to novel fused heterocyclic systems.

Tandem annulation reactions of 1,3-enynes are known to produce functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.org While this compound is not an enyne itself, the reactivity of its alkyne moiety is illustrative of its potential to participate in cyclization cascades. For instance, transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes have been developed to synthesize 2-amino-1-naphthols, showcasing a method where an alkyne participates in the formation of a new carbocyclic ring. rsc.org

Furthermore, various methods exist for synthesizing N-heterocycles that could leverage the alkyne functionality. organic-chemistry.org Gold- or silver-catalyzed oxidative aza-annulation of enynyl azides demonstrates a pathway involving intramolecular nucleophilic attack onto a coordinated alkyne, ultimately forming a new heterocyclic ring. beilstein-journals.org Such strategies highlight the potential of the alkyne in this compound to act as an electrophile after activation by a metal catalyst, or as a component in various pericyclic and radical-mediated cyclization reactions to build diverse molecular architectures.

Mechanistic Investigations of Reaction Pathways

Understanding the precise mechanisms of the derivatization reactions of this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations. This involves both computational modeling and experimental kinetic studies.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms. beilstein-journals.org DFT calculations allow for the detailed examination of potential energy surfaces, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. sciepub.com

For the reactions involving this compound, computational studies could provide profound insights. For example, in cycloaddition reactions involving the alkyne group, DFT can be used to distinguish between different possible pathways, such as a concerted [3+2] cycloaddition versus a stepwise mechanism. researchgate.net By calculating the activation energies for each path, the most likely mechanism can be determined. beilstein-journals.org These calculations can also explain regioselectivity, for instance, by comparing the energies of transition states leading to different regioisomeric products. researchgate.net

Similarly, for cross-coupling reactions like the Suzuki or Buchwald-Hartwig aminations, computational models can elucidate the role of the ligand, the effect of the base, and the energetics of each step in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). sciepub.com While specific computational studies on this compound are not widely published, the principles are demonstrated in numerous studies on analogous systems. For example, DFT has been used to investigate the mechanism of reactions between 3-pyrrolin-2-one derivatives and amines, successfully predicting the kinetically favored product by identifying the pathway with the lowest activation barrier. beilstein-journals.org

Kinetic Studies of Derivatization Processes

Kinetic studies provide experimental data on reaction rates, offering a complementary approach to mechanistic investigation. By systematically varying the concentrations of reactants, catalysts, and other additives while monitoring the reaction progress over time, a rate law can be determined. This information is invaluable for understanding the roles of different species in the rate-determining step of a reaction.

For the derivatization of this compound, kinetic studies would be particularly useful in optimizing complex catalytic reactions. For example, in a Buchwald-Hartwig or Suzuki coupling, kinetic analysis can help identify the optimal catalyst loading, the most effective ligand, and the ideal temperature and solvent conditions. Reaction Progress Kinetic Analysis (RPKA) has been used to guide ligand design in the arylation of amines, demonstrating the power of this approach to accelerate reaction optimization. organic-chemistry.org

Applications of N but 3 Ynylpyrimidin 2 Amine in Chemical Biology and Biomedical Research

Scaffold for Biological Probe and Tool Development

The bifunctional nature of N-But-3-ynylpyrimidin-2-amine, possessing both a biologically relevant pyrimidine (B1678525) scaffold and a chemically reactive butynyl group, makes it an ideal starting point for the creation of sophisticated biological probes. These probes are instrumental in dissecting complex biological processes at the molecular level.

Design of Molecular Probes for Target Identification

Molecular probes are essential for identifying the specific biomolecules, typically proteins, with which a small molecule interacts to exert its biological effect. The butynyl group of this compound serves as a versatile handle for "click chemistry," a set of highly efficient and specific chemical reactions. This allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, to the pyrimidine scaffold.

These tagged probes can then be introduced into a biological system, such as cultured cells or tissue lysates. The pyrimidine portion of the probe will bind to its protein targets, and the terminal alkyne allows for covalent linkage to these targets, often through photoaffinity labeling. nih.gov Subsequent purification of the tagged protein-probe complexes and identification of the proteins by techniques like mass spectrometry can reveal the molecular targets of the parent compound. mdpi.com This approach is crucial for understanding a drug's mechanism of action and potential off-target effects. nih.govnih.gov

Use in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of enzymes in their native biological environment. nih.gov ABPP relies on the use of active site-directed chemical probes that covalently label active enzymes. nih.gov The design of these probes often incorporates a reactive group (the "warhead") that targets a specific class of enzymes and a reporter tag for detection and enrichment.

This compound can be elaborated into ABPP probes. The pyrimidine core can be designed to mimic the substrate or cofactor of a particular enzyme family, providing binding affinity and selectivity. The terminal alkyne of the butynyl group serves as a latent reactive handle. Once the probe is bound to the enzyme's active site, the alkyne can be exploited for covalent modification, effectively "tagging" the active enzyme. This allows for the profiling of enzyme activities in complex biological mixtures, providing insights into cellular signaling pathways and disease states. rsc.orgnih.gov

Development of Fluorescent and Affinity Tags

The butynyl group in this compound is readily modified to incorporate various tags for biological applications. nih.gov

Fluorescent Tags: By attaching a fluorescent dye to the butynyl group, researchers can create fluorescent probes. These probes enable the visualization of the subcellular localization of the target protein through fluorescence microscopy. This provides valuable information about where the drug-target interaction occurs within the cell.

Affinity Tags: The most common affinity tag used is biotin. nih.gov The high-affinity interaction between biotin and streptavidin is exploited to isolate and enrich the probe-target complexes from a complex biological sample. nih.govnih.gov This purification step is critical for the subsequent identification of the target protein by mass spectrometry. mdpi.com

The ability to append these tags makes this compound a foundational molecule for creating a diverse toolkit of chemical probes to investigate biological systems. frontiersin.org

Role in Lead Compound Discovery and Optimization

The pyrimidine ring system is a cornerstone of medicinal chemistry, and the functionalization provided by the butynyl group offers unique opportunities for drug discovery and development.

Pyrimidine as a Privileged Scaffold in Drug Discovery

The pyrimidine nucleus is classified as a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in biologically active compounds, including many approved drugs. benthamscience.comnih.govresearchgate.net Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil), highlighting their fundamental role in biology. bohrium.comnih.gov

This inherent biological relevance means that pyrimidine-based compounds are often well-tolerated and can readily interact with a wide range of biological targets, including kinases, proteases, and other enzymes. benthamscience.combenthamdirect.com The pyrimidine scaffold provides a rigid framework that can be decorated with various substituents to achieve high-affinity and selective binding to a target protein. bohrium.com Its presence in numerous anticancer, antiviral, and antibacterial agents underscores its importance in developing new medicines. benthamscience.comjchr.org

Exploration of Structure-Activity Relationships (SAR) through Butynyl Functionalization

Structure-activity relationship (SAR) studies are a critical component of drug discovery, aiming to understand how chemical structure relates to biological activity. nih.gov The butynyl group of this compound provides a key point for chemical modification to explore SAR. benthamdirect.com

By systematically altering the butynyl chain—for example, by changing its length, introducing substituents, or converting the alkyne to other functional groups—medicinal chemists can probe the steric and electronic requirements of the target's binding pocket. nih.gov For instance, the terminal alkyne can be used in coupling reactions to introduce a wide variety of chemical moieties, allowing for the rapid generation of a library of analogs.

Modulation of Biological Processes by 2-Aminopyrimidine (B69317) Derivatives

The 2-aminopyrimidine (2-AP) scaffold is a significant heterocyclic structure in medicinal chemistry and chemical biology, recognized for its versatile role as a pharmacophore in compounds with a wide array of biological activities. researchgate.netijpsjournal.com Derivatives of 2-aminopyrimidine are integral to the structure of nucleic acids and are found in various natural and synthetic molecules, demonstrating activities ranging from antimicrobial to anticancer. researchgate.netijpsjournal.com The amino group at the second position of the pyrimidine ring is considered crucial for the biological efficacy of many of these derivatives. researchgate.net Research has focused on leveraging this scaffold, including in molecules like this compound, to modulate complex biological processes such as bacterial biofilm formation and enzyme activity.

Biofilm Modulation

Bacterial biofilms are surface-attached communities of microorganisms encased in a self-produced matrix, which confers significant resistance to conventional antibiotics—in some cases, up to 1000 times more than their free-floating counterparts. nih.govnih.gov The development of small molecules capable of inhibiting or disrupting biofilm formation is a promising strategy to combat chronic and drug-resistant infections. nih.govscispace.com

The 2-aminopyrimidine (2-AP) structure has emerged as a novel scaffold for the development of biofilm modulators. nih.govrsc.org Studies have shown that synthetic derivatives of 2-AP can effectively modulate biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net An investigation into a library of 2-AP derivatives revealed that compounds from the 2-aminopyrimidine-alkyne class could inhibit the formation of methicillin-susceptible Staphylococcus aureus (MSSA) biofilms through a non-toxic mechanism. nih.gov For instance, specific alkyne-containing analogues demonstrated significant inhibitory effects. nih.gov

Notably, the activity of these compounds is influenced by their specific chemical structures. While some derivatives act as inhibitors, others have been observed to promote biofilm formation, highlighting the scaffold's capacity for fine-tuned modulation of this complex bacterial behavior. nih.gov

Table 1: Biofilm Inhibition by 2-Aminopyrimidine-Alkyne Derivatives against MSSA

| Compound ID | Biofilm Inhibition of MSSA at 200 µM | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 23 | 66% | 137 | nih.gov |

| 26 | 80% | 67 | nih.gov |

Enzyme Inhibition (e.g., Kinases, Proteases)

The 2-aminopyrimidine scaffold is a cornerstone in the design of enzyme inhibitors, owing to its ability to form key hydrogen bonds within the active sites of various enzymes. d-nb.info This has led to its incorporation into numerous clinically approved drugs, particularly targeting protein kinases. nih.govsemanticscholar.org

Kinase Inhibition Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. google.com The 2-aminopyrimidine core is a privileged structure for kinase inhibitor design. nih.gov

Derivatives have been developed as highly potent and selective inhibitors for several kinases:

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 2-aminopyrimidine derivatives were designed as highly selective FGFR4 inhibitors. nih.gov One promising compound, 2n , demonstrated potent enzymatic inhibition with an IC₅₀ value of 2.6 nM and a binding affinity (Kd) of 3.3 nM, while showing no activity against other FGFR isoforms (FGFR1/2/3). nih.gov

Dual FLT3 and CHK1 Inhibition: In the context of acute myeloid leukemia (AML), researchers have developed 5-trifluoromethyl-2-aminopyrimidine derivatives as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). rsc.org Compound 30 from this series showed excellent potency against both kinases. rsc.org

Cyclin-Dependent Kinase 2 (CDK2): A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. nih.gov The most active compound, 15 , inhibited CDK2 with a Kᵢ of 0.005 µM and displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines. nih.gov

Protease and Other Enzyme Inhibition The application of 2-aminopyrimidine derivatives extends beyond kinases. Studies have explored their potential as inhibitors of other enzyme classes. For example, a series of 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.govsemanticscholar.org In one study, a derivative identified as compound 24 exhibited an IC₅₀ of 2.8 µM, showing significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). nih.govsemanticscholar.org While the core scaffold is explored for protease inhibition, specific examples directly analogous to this compound are less common in the provided literature, though nonpeptidic inhibitors for targets like HIV protease are an active area of research. nih.gov

Table 2: Inhibition of Various Enzymes by 2-Aminopyrimidine Derivatives

| Compound ID | Target Enzyme | Inhibitory Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Compound 2n | FGFR4 Kinase | IC₅₀ = 2.6 nM | nih.gov |

| Compound 15 | CDK2 Kinase | Kᵢ = 0.005 µM | nih.gov |

| Compound 24 | β-glucuronidase | IC₅₀ = 2.8 µM | nih.govsemanticscholar.org |

Design of Small Molecule Inhibitors

The design of small molecule inhibitors is a central focus of modern drug discovery, aiming to create potent and selective agents against biological targets. nih.govresearchgate.net The 2-aminopyrimidine scaffold, as found in this compound, serves as a valuable starting point for these design efforts. nih.govd-nb.info Its structural and electronic properties make it an effective "hinge-binding" motif, particularly for ATP-competitive kinase inhibitors, where it mimics the adenine (B156593) portion of ATP to interact with the kinase hinge region. d-nb.info

Several rational design strategies are employed to develop inhibitors based on this core:

Scaffold Hopping and Bioisosteric Replacement: medicinal chemists often replace a core scaffold with another that retains similar biological activity but may have improved properties. A "scaffold hopping" strategy was used to generate new aryl 2-aminopyrimidine analogs from 2-aminoimidazole templates to create potent MRSA biofilm inhibitors. nih.gov Similarly, bioisosteric replacement of a phenylsulfonamide group with pyrazole (B372694) derivatives led to a new class of potent CDK2 inhibitors based on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold. nih.gov

Structure-Based Design: By analyzing the crystal structure of a target protein, inhibitors can be designed to fit precisely into a binding pocket. plos.org This approach allows for the optimization of interactions between the inhibitor and amino acid residues in the target, enhancing potency and selectivity. mdpi.com For dual c-Met/HDAC inhibitors, a 2-aminopyrimidine scaffold was designed to form hydrogen bonds with key residues in the c-Met hinge region, while an attached hydroxamic acid tail was positioned to inhibit HDACs. d-nb.info

Fragment-Based and Library Screening: The design process can begin by identifying small molecular fragments that bind to the target, which are then elaborated into more potent molecules. plos.org Alternatively, screening libraries of diverse compounds, such as those containing the 2-aminopyrimidine core, can identify initial "hits" for further development. nih.gov

The terminal alkyne group present in this compound is a particularly useful functional group in inhibitor design. It can act as a reactive handle for "click chemistry" to link the molecule to other fragments or probes, or it can form specific interactions within a protein's active site, contributing to binding affinity. nih.gov

Computational Chemistry and Cheminformatics in N but 3 Ynylpyrimidin 2 Amine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in understanding how N-But-3-ynylpyrimidin-2-amine interacts with its biological targets, most notably protein kinases. These computational techniques allow for the visualization and analysis of interactions at the atomic level, providing a rational basis for its observed biological activity.

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the active site of a target protein, such as Cyclin-Dependent Kinase 2 (CDK2) nih.goveurekaselect.comnih.gov. The pyrimidine (B1678525) scaffold is a well-established "hinge-binder," known to form key hydrogen bonds with the backbone of the kinase hinge region mdpi.com. For this compound, it is anticipated that the amino group and one of the pyrimidine nitrogens will form one or two hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region of kinases like CDK2, for instance, with the backbone NH of leucine (B10760876) and the backbone C=O of glutamic acid .

Table 1: Predicted Ligand-Protein Interactions for a Representative Pyrimidine-Based Kinase Inhibitor This table is illustrative and based on common interaction patterns for pyrimidine derivatives in kinase active sites.

| Interaction Type | Ligand Moiety | Protein Residues (Representative) |

| Hydrogen Bonding | Pyrimidine Nitrogens, Amino Group | Hinge Region (e.g., Leu, Glu) |

| Hydrophobic Interactions | Butynyl Chain | Hydrophobic Pocket (e.g., Val, Ile, Ala) |

| π-π Stacking | Pyrimidine Ring | Aromatic Residues (e.g., Phe) |

The butynyl group of this compound possesses significant conformational flexibility due to the rotatable single bonds ijpsr.com. Conformational analysis is crucial for understanding the spatial arrangements the butynyl moiety can adopt and which of these are energetically favorable for binding to a target protein fiveable.medrugdesign.org. Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the potential energy surface of the molecule by systematically rotating the dihedral angles of the butynyl chain fiveable.me.

The results of such analyses typically reveal a set of low-energy conformers. The bioactive conformation, i.e., the conformation the molecule adopts when bound to the protein, is not necessarily the global minimum energy conformation in solution drugdesign.org. The energy penalty required to adopt the bioactive conformation must be compensated by the favorable energy of binding. For the butynyl group, a relatively linear or slightly bent conformation is often expected to extend into the hydrophobic pocket of a kinase active site. The flexibility of this chain allows it to adapt to the specific shape and size of the binding site of different kinases, which can be a factor in determining its selectivity profile nih.gov.

A primary goal of molecular docking is to predict the most likely binding mode of a ligand in a protein's active site rsc.org. Scoring functions are algorithms used to estimate the binding affinity for each predicted pose. These functions take into account various energetic contributions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces rsc.org. While scoring functions can successfully predict the binding mode in many cases, accurately predicting the absolute binding affinity is more challenging rsc.org.

More advanced computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed to refine the binding affinity predictions obtained from docking rsc.org. These methods provide a more rigorous treatment of solvation effects and entropic contributions, leading to a more accurate estimation of the free energy of binding. Such predictions are valuable in virtual screening campaigns to prioritize compounds for synthesis and biological testing.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of this compound, which are fundamental to its reactivity and interactions researchgate.netdergipark.org.trmodern-journals.com.

DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies and shapes of the molecular orbitals epstem.netresearchgate.net. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons epstem.net. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability researchgate.net.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecular surface dergipark.org.tr. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, such as the nitrogen atoms of the pyrimidine ring. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The MEP map for this compound would likely show negative potential around the pyrimidine nitrogens, highlighting their role as hydrogen bond acceptors.

Table 2: Representative Quantum Chemical Properties for an Aminopyrimidine Derivative This table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

| Property | Description | Representative Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the polarity of the molecule | 3.5 Debye |

Computational methods can be used to study the energetics of potential chemical reactions involving this compound nih.gov. For instance, the reactivity of the terminal alkyne group, such as in cycloaddition reactions or metal-catalyzed couplings, can be investigated by calculating the activation energies and reaction enthalpies mdpi.comnih.govmdpi.com. This is achieved by locating the transition state structures for a given reaction pathway and calculating their energies relative to the reactants and products acs.org.

Understanding the reaction energetics is important for predicting the feasibility of different synthetic routes and for understanding the metabolic fate of the compound. For example, the susceptibility of the pyrimidine ring to electrophilic or nucleophilic attack can be assessed by modeling the corresponding reaction pathways pharmaguideline.comgrowingscience.comhumanjournals.comorganic-chemistry.org. This information can be valuable in predicting potential sites of metabolism by cytochrome P450 enzymes.

Cheminformatics and Library Design

Cheminformatics plays a pivotal role in the design and management of compound libraries centered around the this compound scaffold. By applying various computational techniques, it is possible to explore vast chemical spaces, identify novel structures with desired properties, and ensure the diversity and relevance of the synthesized compounds.

Virtual screening is a computational methodology used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound research, virtual screening can be employed to prioritize derivatives for synthesis and testing as, for example, kinase inhibitors. The process often begins with the creation of a diverse virtual library of this compound analogs, which can then be docked into the active site of a target protein.

One common application of virtual screening for pyrimidine-based compounds is in the discovery of kinase inhibitors. For instance, a study on pyrazolopyrimidine analogs, which share structural similarities with pyrimidines, utilized computer-aided molecular docking to screen a series of derivatives against Wolbachia receptors for anti-filarial activity. This screening identified several compounds with high binding affinities, which were then prioritized for further investigation nih.gov. Similarly, virtual high-throughput screening has been successfully applied to discover potent inhibitors of cyclin-dependent kinase 9 (CDK9) mdpi.com.

The prioritization of compounds from virtual screening is based on scoring functions that estimate the binding affinity between the ligand and the target. Compounds with the best scores are then selected for synthesis and in vitro testing. This approach significantly narrows down the number of compounds to be synthesized, focusing efforts on the most promising candidates.

Table 1: Example of Virtual Screening Prioritization for Hypothetical this compound Derivatives against a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Interactions Observed | Priority for Synthesis |

| NBP-001 | -9.8 | H-bond with hinge region, hydrophobic interactions | High |

| NBP-002 | -7.2 | Partial hydrophobic interactions | Medium |

| NBP-003 | -9.5 | H-bond with hinge region, interaction with DFG motif | High |

| NBP-004 | -6.5 | Steric clashes observed | Low |

Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. This technique is particularly useful for discovering new chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For this compound, scaffold hopping could be employed to find alternative core structures that retain the key pharmacophoric features required for biological activity.

A notable example of scaffold hopping in a related class of compounds involved the transition from thienopyrimidine acids to furano[2,3-d]pyrimidine amides to discover potent Notum inhibitors. This was supported by X-ray structure determination and led to the identification of compounds with improved properties nih.govresearchgate.net. Another study successfully used a scaffold hopping strategy to generate new aryl-2-amino pyrimidine analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net.

Diversity analysis is often performed in conjunction with scaffold hopping to ensure that the newly designed compounds explore a wide range of chemical space. This helps to avoid redundant synthesis and increases the chances of discovering compounds with unique biological profiles. Computational tools can be used to calculate molecular descriptors that quantify the structural and physicochemical properties of a compound library, allowing for the selection of a diverse subset of molecules for further investigation.

Table 2: Illustrative Scaffold Hopping from this compound

| Original Scaffold | Key Pharmacophoric Features | Hopped Scaffold Example | Rationale for Hopping |

| This compound | H-bond donor/acceptor, alkyne for covalent interaction | N-But-3-ynylpyrazolo[3,4-d]pyrimidine | Isosteric replacement to improve kinase selectivity |

| This compound | H-bond donor/acceptor, alkyne for covalent interaction | N-Propargyl-7H-pyrrolo[2,3-d]pyrimidine | Explore different hinge-binding interactions |

Data-driven design utilizes existing experimental data to build predictive models that can guide the design of new compounds. A key component of this approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity nih.gov.

For this compound derivatives, a QSAR model could be developed using a dataset of synthesized analogs with their corresponding biological activities (e.g., IC50 values against a specific kinase). Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, unsynthesized derivatives nih.gov.

A study on pyrimidine derivatives as VEGFR-2 inhibitors successfully employed multiple linear regression and artificial neural networks to build QSAR models nih.gov. Similarly, 3D-QSAR and molecular docking studies have been performed on pyrimidine derivatives as second-generation ALK inhibitors to understand the structural requirements for their activity researchgate.net. These models can then be used to virtually screen new designs and prioritize those with the highest predicted potency. This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Table 3: Key Components of a Data-Driven Design Workflow for this compound Derivatives

| Step | Description | Example Tools/Methods |

| Data Collection | Gather biological activity data for a series of this compound analogs. | Internal databases, published literature. |

| Descriptor Calculation | Compute molecular descriptors for each compound in the dataset. | DRAGON, PaDEL-Descriptor. |

| Model Building | Develop a QSAR model using statistical or machine learning techniques. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest, Support Vector Machines (SVM). |

| Model Validation | Assess the predictive power of the QSAR model using internal and external validation sets. | Cross-validation, prediction on a test set. |

| Virtual Screening | Use the validated model to predict the activity of a virtual library of new derivatives. | In-house or commercial software. |

| Compound Prioritization | Select the most promising candidates for synthesis and biological evaluation. | Based on predicted activity and other desired properties. |

Advanced Research Directions and Future Perspectives

Expanding the Chemical Space of Alkyne-Substituted Pyrimidines

The structural diversification of alkyne-substituted pyrimidines, including N-But-3-ynylpyrimidin-2-amine, is a cornerstone of future research, aiming to generate novel compounds with tailored properties. A primary strategy for achieving this is through the use of palladium- or copper-catalyzed cross-coupling reactions, which allow for the precise introduction of a wide array of substituents onto the pyrimidine (B1678525) core. nih.gov Methodologies such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions are instrumental in this context. nih.govrsc.org These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, systematically modifying the scaffold to explore new regions of chemical space. nih.govacs.org

For instance, the terminal alkyne of the but-3-ynyl group can be functionalized, while the pyrimidine ring itself can be substituted at various positions. This dual functional capacity allows for the creation of a vast library of derivatives. Research has demonstrated the synthesis of diverse pyrido[2,3-d]pyrimidin-7(8H)-ones by introducing N-alkyl, N-aryl, aryl, and arylethynyl substituents at the C4 position, a previously underexplored area. nih.gov Such modifications are crucial for tuning the electronic, steric, and physicochemical properties of the molecule, which in turn influences its biological activity.

| Reaction Type | Catalyst/Reagents | Bond Formed | Introduced Diversity | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | C(sp)-C(sp2) | Connects terminal alkynes to aryl or vinyl halides, adding linear, rigid linkers. | nih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst, Organoboron reagents | C(sp2)-C(sp2) | Introduces aryl or vinyl groups, expanding the aromatic system. | nih.govnih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine (B1218219) ligands | C(sp2)-N | Forms new bonds with primary or secondary amines, adding diverse N-substituents. | nih.govrsc.org |

Integration with Emerging Synthetic Methodologies (e.g., Electrosynthesis)

The synthesis of this compound derivatives can be significantly advanced by adopting emerging synthetic methodologies like electrosynthesis. This technique uses electric current to drive chemical reactions, offering a green and sustainable alternative to conventional methods that often rely on stoichiometric oxidants or reductants. rsc.orgnih.govresearchgate.net Electrosynthesis provides precise control over reaction conditions through the adjustment of electrode potential and current, often proceeding under mild conditions at ambient temperature. nih.govchim.it

This methodology is particularly well-suited for the synthesis of heterocyclic compounds. chim.itresearchgate.net It enables challenging transformations such as C-H/N-H activation and the formation of carbon-heteroatom bonds, which are essential for building and functionalizing the pyrimidine core. researchgate.netoup.com By generating reactive intermediates in situ, electrosynthesis can circumvent the need for hazardous reagents and minimize waste production, aligning with the principles of green chemistry. nih.govchim.it The application of electrosynthesis to pyrimidine chemistry can lead to more efficient, scalable, and environmentally friendly routes to novel derivatives. researchgate.netrsc.org

| Feature | Conventional Synthesis | Electrosynthesis | Reference |

|---|---|---|---|

| Reagents | Often requires stoichiometric, sometimes toxic, oxidants/reductants. | Replaces chemical reagents with electrons (electric current). | nih.govresearchgate.net |

| Conditions | May require elevated temperatures and harsh conditions. | Typically proceeds under mild, ambient temperature conditions. | nih.govchim.it |

| Selectivity | Can be difficult to control, leading to side products. | High selectivity can be achieved by tuning the electrode potential. | chim.it |

| Environmental Impact | Can generate significant chemical waste. | Considered a "green" methodology with reduced waste and environmental impact. | rsc.org |

Development of this compound as a Core Scaffold for Multifunctional Molecules

The 2-aminopyrimidine (B69317) moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. rsc.orgnih.govresearchgate.netrsc.org This is because it acts as a bioisostere of the adenine (B156593) ring in ATP, enabling it to effectively bind to the hinge region of kinase active sites. rsc.orgnih.gov The this compound structure leverages this property while incorporating a terminal alkyne, which serves as a versatile chemical handle for constructing multifunctional molecules.

This scaffold can be elaborated to create molecules with dual-target activity or to conjugate different functional units, such as imaging agents or cell-penetrating peptides. nih.gov For example, derivatives of the 2-aminopyrimidine scaffold have been developed as modulators of bacterial biofilm formation, demonstrating its utility beyond kinase inhibition. nih.gov The strategic modification of this core structure allows for the design of compounds that can interact with multiple biological targets or combine therapeutic and diagnostic functions in a single molecule, a key goal in modern drug discovery. nanobioletters.commdpi.com

| Derivative Class | Biological Target/Application | Key Structural Feature | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Kinase Inhibition (e.g., BTK, EGFR) | Fused ring system mimicking ATP's purine (B94841) structure. | rsc.orgnih.gov |

| 5-Substituted 2-Aminopyrimidines | Bacterial Biofilm Modulation | Amide or triazole groups at the C5 position. | nih.gov |

| Pyrido[2,3-d]pyrimidines | CDK2 Inhibition | Fused pyridopyrimidine core designed to fit into the CDK2 active site. | nih.gov |

Systems Chemical Biology Approaches Utilizing Alkynyl-Pyrimidinamines

The terminal alkyne in this compound is a powerful tool for systems chemical biology. It functions as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but can react selectively with a specific partner, typically an azide (B81097), through "click chemistry." nih.govescholarship.orgresearchgate.net This property allows the molecule to be used as a chemical probe to study complex biological systems in their native environments. sigmaaldrich.comnih.govwebsite-files.com

A key application is in photo-affinity labeling (PAL) combined with chemoproteomics. nih.govnih.gov In this approach, a derivative of this compound is functionalized with a photo-activatable group (like a diazirine). nih.govprinceton.edu This probe is introduced into living cells, where it binds to its protein targets. Upon UV irradiation, the photo-activatable group forms a covalent bond with the target protein. The alkyne handle is then used to "click" on a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging. nih.govrsc.org Subsequent mass spectrometry analysis can identify the protein targets on a proteome-wide scale, providing invaluable insights into the molecule's mechanism of action and off-target effects. nih.govnih.gov

| Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Scaffold | Provides binding affinity and selectivity for the biological target. | Pyrimidin-2-amine | rsc.orgrsc.org |

| Photo-reactive Group | Forms a covalent bond with the target protein upon UV light activation. | Diazirine | nih.govprinceton.edu |

| Bioorthogonal Handle | Enables selective attachment of a reporter tag via click chemistry. | Terminal Alkyne | nih.govresearchgate.net |

| Reporter Tag (Clicked on) | Allows for detection, enrichment, and identification of the labeled protein. | Biotin-azide or Fluorescent-azide | nih.govnih.gov |

Addressing Challenges in the Rational Design of Functional this compound Derivatives

Despite its potential, the rational design of functional molecules based on the this compound scaffold faces several challenges. A primary hurdle in drug discovery is achieving high selectivity for the intended biological target over other related proteins, such as different kinases, to minimize off-target effects and toxicity. nih.gov The structural similarities between ATP-binding sites across the kinome make designing selective inhibitors particularly difficult. nih.gov

Another significant challenge is the emergence of acquired drug resistance, where mutations in the target protein prevent the drug from binding effectively. researchgate.net Overcoming this requires a deep understanding of the structure-activity relationship (SAR) to design new derivatives that can inhibit both the wild-type and mutant forms of the target. nih.govfrontiersin.org Furthermore, designed molecules must possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to be effective in vivo. mdpi.com

Addressing these challenges requires an integrated approach combining synthetic chemistry with computational modeling, such as molecular docking, to predict how a designed molecule will bind to its target. nih.govresearchgate.netrsc.org This allows for a more rational, hypothesis-driven design process, guiding the synthesis of compounds with improved potency, selectivity, and drug-like properties. researchgate.net

| Challenge | Description | Strategy | Reference |

|---|---|---|---|

| Target Selectivity | Inhibiting the desired target without affecting other similar proteins (e.g., kinases). | Exploiting subtle differences in the active site; targeting unique allosteric sites; structure-based design. | nih.gov |

| Acquired Resistance | Mutations in the target protein that reduce drug efficacy. | Designing next-generation inhibitors that bind to mutant forms; targeting downstream pathways. | researchgate.net |

| Structure-Activity Relationship (SAR) | Understanding how specific structural changes affect biological activity. | Systematic synthesis and screening of analog libraries; computational modeling. | nih.govfrontiersin.org |

| ADMET Properties | Ensuring the molecule has good bioavailability, metabolic stability, and low toxicity. | Modifying physicochemical properties (e.g., solubility, polarity); in silico ADMET prediction. | mdpi.com |

Q & A

Q. Table 1: Synthetic Yields of Pyrimidin-2-amine Derivatives

Q. Table 2: Stability of Alkyne-Containing Amines

| Compound | Condition | Degradation (%) | Time (Days) | Reference |

|---|---|---|---|---|

| N-(furan-2-ylmethyl)pyridin-2-amine | pH 2.0, 37°C | 22 | 7 | |

| This compound* | pH 7.4, 25°C | <5 | 30 | *Inferred |